Product packaging for Acetamide, N,N'-ethylidenebis-(Cat. No.:CAS No. 5335-91-1)

Acetamide, N,N'-ethylidenebis-

Cat. No.: B146497
CAS No.: 5335-91-1
M. Wt: 144.17 g/mol
InChI Key: SJSZBOAQWPKFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context in Amide Chemistry

Amide chemistry is fundamental to organic and biological sciences, with the amide bond being the defining feature of proteins. Simple amides like acetamide (B32628) have been studied for over a century, serving as foundational models for understanding amide properties and reactivity. N,N'-Ethylidenebisacetamide, a geminal diamide, represents a more complex structure. Research into such compounds has often been driven by their utility as intermediates in organic synthesis, particularly for creating monomers and other reactive species.

Significance in Contemporary Chemical Science

The primary significance of N,N'-Ethylidenebisacetamide in modern chemistry lies in its role as a precursor. It is a documented intermediate in the synthesis of N-vinylacetamide, a monomer used to produce various polymers. google.com The pyrolysis of N,N'-ethylidenebisacetamide provides a direct route to this valuable monomer, highlighting its importance in polymer science. google.com Its bifunctional nature also suggests potential applications as a cross-linking agent or as a building block in more complex molecular architectures.

Overview of Key Research Domains

Research pertaining to N,N'-Ethylidenebisacetamide is concentrated in a few key areas:

Organic Synthesis: The development and optimization of methods to produce the compound and its subsequent use as an intermediate. google.com

Polymer Science: Its established role as a precursor to N-vinylacetamide for the production of poly(N-vinylacetamide) and related materials. google.com

Agricultural Chemistry: Theoretical exploration of its use as a slow-release nitrogen source or as an intermediate in the synthesis of agrochemicals.

Coordination Chemistry: Prospective use as a ligand for forming metal complexes, owing to the presence of nitrogen and oxygen donor atoms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O2 B146497 Acetamide, N,N'-ethylidenebis- CAS No. 5335-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-acetamidoethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-4(7-5(2)9)8-6(3)10/h4H,1-3H3,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSZBOAQWPKFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(NC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063794
Record name Acetamide, N,N'-ethylidenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5335-91-1
Record name N,N′-Ethylidenebis[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5335-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N,N'-ethylidenebis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylidene bisacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N,N'-ethylidenebis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N,N'-ethylidenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylidene bisacetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W527ALK2UL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical and Physical Properties

Molecular Structure and Formula

N,N'-Ethylidenebisacetamide is a geminal diamide, meaning both amide nitrogen atoms are bonded to the same carbon. This structure is distinct from vicinal diamides where the amide groups are on adjacent carbons.

Table 1: Molecular Identity of N,N'-Ethylidenebisacetamide

Identifier Value
IUPAC Name N-(1-acetamidoethyl)acetamide
Synonyms 1,1-Diacetamidoethane, Ethylidene bisacetamide
Molecular Formula C₆H₁₂N₂O₂
Molecular Weight 144.17 g/mol
CAS Number 5335-91-1

| SMILES | CC(NC(=O)C)NC(=O)C |

Spectroscopic Data (NMR, IR, Mass Spectrometry)

Detailed, formally published spectroscopic data for N,N'-Ethylidenebisacetamide is not widely available, a fact underscored by its classification as a rare chemical by some suppliers. However, the expected spectroscopic characteristics can be inferred from its structure:

¹H NMR: The spectrum would be expected to show a singlet for the six protons of the two equivalent acetyl methyl groups, a doublet for the methyl group on the ethylidene bridge, a quartet for the single methine proton (CH), and a broad signal for the two N-H protons.

¹³C NMR: Expected signals would include carbons for the acetyl methyl groups, the carbonyl groups, the ethylidene methyl group, and the ethylidene methine carbon.

IR Spectroscopy: Key absorption bands would be anticipated for the N-H stretching vibrations (typically around 3300 cm⁻¹), C=O stretching (Amide I band, around 1650 cm⁻¹), and N-H bending (Amide II band, around 1550 cm⁻¹).

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 144.17, with fragmentation patterns corresponding to the loss of acetyl and acetamide (B32628) groups.

Physicochemical Properties

The compound is a solid at room temperature. Its properties are summarized in the table below. Solubility data is not extensively documented, but as a polar molecule with hydrogen bonding capability, it is expected to have some solubility in water and polar organic solvents.

Table 2: Physicochemical Properties of N,N'-Ethylidenebisacetamide

Property Value Source
Melting Point 170°C
Boiling Point 411.3 ± 28.0°C (Predicted)

| Density | 1.031 ± 0.06 g/cm³ (Predicted) | |

Chemical Transformations and Mechanistic Investigations of N,n Ethylidenebisacetamide

Oxidation Reactions

The oxidation of N,N'-ethylidenebisacetamide is a critical area of its chemical profile, though detailed mechanistic studies directly on this substrate are not extensively documented in publicly available literature. However, insights can be drawn from the behavior of related N-acyl compounds and bis-amides. The presence of two nitrogen atoms and adjacent carbonyl groups suggests multiple potential sites for oxidation.

Nitrogen atoms in amides can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species. The ease of N-oxidation is often influenced by the electronic environment of the nitrogen atom. In the case of N,N'-ethylidenebisacetamide, the electron-withdrawing nature of the acetyl groups would likely decrease the nucleophilicity of the nitrogen atoms, making them less prone to direct oxidation compared to more electron-rich amides.

Furthermore, studies on the oxidation of drugs containing nitrogen functionalities suggest that such compounds can undergo redox cycling, which may generate reactive oxygen species. While this is often discussed in a biological context, it highlights the potential for complex oxidative pathways.

Pyrolysis Pathways Leading to N-Vinylacetamide

The thermal decomposition, or pyrolysis, of N,N'-ethylidenebisacetamide is a well-established route for the synthesis of N-vinylacetamide. This transformation is of industrial significance as N-vinylacetamide is a valuable monomer for the production of various polymers.

The core of this reaction is a thermal cracking process where N,N'-ethylidenebisacetamide eliminates one molecule of acetamide (B32628) to yield N-vinylacetamide. This reaction is typically carried out at elevated temperatures. The general scheme for this pyrolysis can be represented as follows:

CH₃CH(NHCOCH₃)₂ → CH₂=CHNHCOCH₃ + CH₃CONH₂

This process is a key step in a multi-stage synthesis of poly(N-vinylamine), where acetaldehyde (B116499) and acetamide are first reacted to form N,N'-ethylidenebisacetamide, which is then pyrolyzed to N-vinylacetamide. The resulting monomer can then be polymerized and subsequently hydrolyzed.

Nucleophilic Reactivity and Substitution Mechanisms

The nucleophilic character of N,N'-ethylidenebisacetamide is primarily centered on the oxygen and nitrogen atoms of the amide groups. The lone pairs of electrons on these atoms allow them to participate in nucleophilic attacks.

Intermolecular Nucleophilic Reactions

The carbonyl carbons of the acetamide groups in N,N'-ethylidenebisacetamide are electrophilic and can be targets for nucleophilic attack. Reactions with strong nucleophiles can potentially lead to addition-elimination reactions at the carbonyl group. However, the amide resonance stabilizes the carbonyl group, making it less reactive than, for example, a ketone or an aldehyde.

The nitrogen atoms, while possessing lone pairs, are generally poor nucleophiles due to the delocalization of these electrons into the adjacent carbonyl group. However, under certain conditions, such as deprotonation with a strong base, the resulting amidate anion can be a potent nucleophile.

General principles of nucleophilic addition to amides suggest that the reaction pathway can be influenced by the nature of the nucleophile and the reaction conditions. For instance, the iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides has been demonstrated to proceed through tetrahedral carbinolamine intermediates. nih.gov While N,N'-ethylidenebisacetamide is a secondary amide, similar principles of nucleophilic addition to the carbonyl group would apply.

Intramolecular Cyclization Potential in Related Derivatives

While N,N'-ethylidenebisacetamide itself does not readily undergo intramolecular cyclization, derivatives of this and other bis-amides can be designed to facilitate such reactions. The potential for intramolecular cyclization is a key feature in the synthesis of various heterocyclic compounds.

Studies on other bis-amide systems have shown that intramolecular cyclization can be induced under various conditions. For example, the intramolecular cyclization of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates can lead to the formation of benz[f]isoindoline derivatives. rsc.org This type of reaction often proceeds through a series of steps, including the formation of an intermediate, an intramolecular Diels-Alder reaction, and subsequent rearrangements.

In the context of N,N'-ethylidenebisacetamide derivatives, one could envision modifications to the ethylidene bridge or the acetyl groups that would introduce reactive functionalities capable of intramolecular attack. For instance, the introduction of a leaving group on the ethylidene bridge in a derivative could potentially lead to a cyclization reaction initiated by one of the amide nitrogens. The feasibility and outcome of such reactions would be highly dependent on the specific structure of the derivative and the reaction conditions employed. Research on the intramolecular cyclization of various amides demonstrates the versatility of this approach in synthetic chemistry. nih.govrsc.orgresearchgate.netacs.org

Reactions with Specific Oxidants (e.g., Hydrogen Peroxide)

Detailed studies on the reaction of N,N'-ethylidenebisacetamide with specific oxidants like hydrogen peroxide are not widely reported. However, the general reactivity of amides and related compounds with hydrogen peroxide can provide some insights.

Hydrogen peroxide is a versatile oxidant that can participate in a variety of reactions, often depending on the catalyst and reaction conditions. In the presence of a base, hydrogen peroxide can form the hydroperoxide anion (HOO⁻), which is a potent nucleophile. This nucleophile can attack electrophilic centers, such as the carbonyl carbon of an amide. For α,β-unsaturated carbonyl compounds, this can lead to epoxidation. youtube.com

In the context of N,N'-ethylidenebisacetamide, the reaction with hydrogen peroxide would likely target the amide functionalities. However, amides are generally resistant to oxidation by hydrogen peroxide under mild conditions. More forceful conditions or the use of catalysts might be necessary to effect a reaction. For instance, the Dakin reaction involves the oxidation of an ortho- or para-hydroxylated aromatic aldehyde or ketone by hydrogen peroxide in a basic solution. youtube.com While not directly analogous, it illustrates the type of transformations that can be achieved with this oxidant.

Comparative Reactivity Studies with Other Bis-Amide Systems

In a comparative study of the reactivity of bis(2-aminoethyl)amine- and bis(2-aminoethyl)amido-chlorogold(III) complexes, the nature of the nitrogen donor (amino vs. amido) was shown to significantly influence the bond lengths and reactivity of the complexes. rsc.org This highlights the sensitivity of the chemical properties of bis-amide systems to subtle structural changes.

Furthermore, studies on the structure-activity relationships of bis-amidines have shown that the length and nature of the linker between the two amidine groups have a profound impact on their biological activity. acs.org While amidines are more basic than amides, this principle of the linker influencing reactivity and properties is likely transferable to bis-amide systems.

Polymer Science Applications Derived from N,n Ethylidenebisacetamide Precursors

Monomer Derivation for Poly(N-vinylacetamide)

The primary route to N-vinylacetamide (NVA), the monomer for poly(N-vinylacetamide) (PNVA), involves the pyrolysis of N,N'-ethylidenebisacetamide. This process is typically achieved by heating N,N'-ethylidenebisacetamide, which is synthesized by the condensation of acetaldehyde (B116499) and acetamide (B32628), often in the presence of an acid catalyst like sulfuric acid. researchgate.netgoogle.com The subsequent thermal cracking of the intermediate, N,N'-ethylidenebisacetamide, yields N-vinylacetamide. researchgate.netgoogle.com

Alternative synthesis pathways for N-vinyl amides exist, such as the thermal pyrolysis of N-(α-methoxyethyl) acetamide at high temperatures (400-500°C) without a catalyst. google.com Another method involves the cracking of N-α-alkoxyethyl carboxylic acid amides over various catalysts like silica (B1680970) or alumina (B75360) at temperatures between 300 to 550°C. google.com

Polymerization Mechanisms of N-Vinylacetamide

N-vinylacetamide can undergo polymerization through several mechanisms, most notably free-radical polymerization. wikipedia.orgscite.ai This can be initiated using thermal initiators like 2,2′-azobis(isobutyronitrile) (AIBN) or water-soluble initiators such as VA-044. acs.org The polymerization can be carried out in bulk or in solution using solvents like water or ethanol. wikipedia.orgacs.org

Controlled polymerization techniques, which allow for the synthesis of polymers with well-defined molecular weights and low dispersity, have also been successfully applied to N-vinylacetamide and related N-vinylamides. nih.govmdpi.com Organotellurium-mediated radical polymerization (TERP) has been shown to produce poly(N-vinylacetamide) with controlled molecular weights and dispersity values below 1.25. nih.gov Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization has also been explored for N-vinylamides, enabling the synthesis of block copolymers. acs.org

The polymerization of N-vinylamides can be influenced by various factors. For instance, in photopolymerization, cyclic N-vinylamides have been observed to enhance the polymerization rates of other monomers, especially in the presence of oxygen. acs.org

Hydrolysis Pathways to Poly(vinylamine) and Related Derivatives

Poly(N-vinylacetamide) serves as a key precursor to poly(vinylamine) (PVAm), a highly functional and cationic polymer. The conversion is achieved through the hydrolysis of the acetamide side groups of PNVA. researchgate.netresearchgate.net This hydrolysis can be carried out under either acidic or basic conditions. researchgate.netcolab.ws

Acidic hydrolysis, typically using hydrochloric acid, results in the formation of poly(vinylamine hydrochloride). researchgate.netyoutube.com However, the conversion can be limited due to electrostatic repulsion between the protonated amine groups that are formed along the polymer chain. researchgate.netcolab.ws

Basic hydrolysis, often performed with sodium hydroxide, can lead to complete conversion of the amide groups to primary amines. researchgate.netcolab.wsyoutube.com The efficiency and rate of both acidic and basic hydrolysis are influenced by factors such as temperature, reaction time, and the concentration of the acid or base. researchgate.netcolab.ws The hydrolysis of poly(N-vinylformamide), a related polymer, has been studied extensively and provides insights into the hydrolysis of poly(N-vinylacetamide). researchgate.netcolab.wsscribd.com

Structure-Property Relationships in N-Vinylacetamide-Derived Polymers

The properties of polymers derived from N-vinylacetamide are intrinsically linked to their molecular structure. Key structural parameters that influence properties include molecular weight, the degree of hydrolysis (in the case of poly(vinylamine)), and the nature of comonomers in copolymers.

Poly(N-vinylacetamide) (PNVA):

Solubility: PNVA is soluble in water and various organic solvents. wikipedia.orgontosight.ai

Thermal Properties: It is resistant to heat and can thicken solutions over a wide pH range, even in high salt concentrations. wikipedia.org

Adhesion: PNVA exhibits good adhesion and pressure-sensitive adhesion properties. wikipedia.org

Thermoresponsiveness: PNVA displays thermoresponsive behavior, meaning its physical properties can change with temperature. ontosight.ai This makes it suitable for applications like smart drug delivery systems. ontosight.ai

Poly(vinylamine) (PVAm):

Charge Density: As a cationic polymer, PVAm possesses a high charge density, which is crucial for applications involving electrostatic interactions. polysciences.com

Reactivity: The presence of primary amine groups makes PVAm highly reactive, allowing for further functionalization and crosslinking. polysciences.com

Solubility: PVAm hydrochloride is a water-soluble polymer. polysciences.com

The introduction of comonomers can further tailor the properties of these polymers. For example, copolymerizing N-vinylamides with hydrophobic monomers like vinyl acetate (B1210297) results in amphiphilic copolymers. researchgate.net The sequence of monomer units, which can be controlled through the choice of polymerization method, also plays a significant role in the final properties of the polymer. rsc.org The flexibility of the polymer chains and the degree of crystallinity are additional factors that dictate the mechanical properties of these materials. youtube.com

Functional Polymer Development and Applications

The versatility of polymers derived from N,N'-ethylidenebisacetamide has led to their use in a variety of functional applications.

Poly(vinylamine), derived from the hydrolysis of poly(N-vinylacetamide), is a key component in the synthesis of polymeric azo dyes. google.com Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are widely used as colorants. mdpi.comnih.gov The primary amine groups on the PVAm backbone can be diazotized and then coupled with various aromatic compounds to form polymeric dyes. google.comnih.gov This approach allows for the creation of water-soluble dyes with high color strength. ncsu.edu The polymer backbone can enhance the stability and modify the properties of the dye. frontiersin.org

The cationic nature and high charge density of poly(vinylamine) make it an effective flocculation agent in water treatment. polysciences.comrsc.org Flocculants work by neutralizing the charge of suspended particles, causing them to aggregate and settle out of the water. eeer.orgsnf.com PVAm is particularly effective in removing negatively charged contaminants from wastewater. polysciences.com Copolymers containing vinylamine (B613835) units are also used for this purpose, and their efficiency can be tailored by adjusting the comonomer composition and molecular weight. rsc.orgmcmaster.ca Studies have shown that polyamine-based flocculants can efficiently remove color and chemical oxygen demand (COD) from dye wastewater. nih.gov

Viscosifiers in Industrial Processes (e.g., papermaking, oil recovery)

Polymers derived from precursors of N,N'-ethylidenebisacetamide, such as N-vinylacetamide (NVA), can be tailored to function as effective viscosifiers in various industrial applications. The resulting polymer, poly(N-vinylacetamide) (PNVA), is water-soluble and can significantly increase the viscosity of aqueous solutions. researchgate.net This property is particularly valuable in processes like enhanced oil recovery (EOR) and papermaking.

In enhanced oil recovery, maintaining the stability of displacing fluids under harsh reservoir conditions of high temperature and salinity is crucial. While traditional polymers like hydrolyzed polyacrylamide (HPAM) can lose effectiveness in high-salinity environments, other polymers such as xanthan gum have shown greater stability. researchgate.net Polymers with amide functionalities, like those derived from NVA, are known for their hydrophilic nature and potential stability in saline conditions, making them candidates for EOR applications. researchgate.netwikipedia.org The ability of such polymers to thicken water helps in improving the sweep efficiency of the injected fluid, thereby mobilizing more oil from the reservoir. Biopolymers are often considered for these applications due to their stability, and research into synthetic polymers with similar or enhanced properties is ongoing. researchgate.net

Table 1: Comparison of Polymer Properties for EOR

Polymer Type Sensitivity to Salinity Thermal Stability Key Application
Hydrolyzed Polyacrylamide (HPAM) High Moderate EOR, water treatment
Xanthan Gum Low High EOR, food industry
Poly(N-vinylacetamide) (PNVA) Moderate High Potential for EOR, adhesives

This table provides a comparative overview of polymers used or with potential for use as viscosifiers in industrial processes like Enhanced Oil Recovery (EOR).

Research into N-Vinyl Carboxylic Acid Amide Compounds as Polymerization Intermediates

N,N'-ethylidenebisacetamide is a key intermediate in the synthesis of N-vinyl carboxylic acid amides, which are valuable monomers for polymerization. A common synthetic route involves the reaction of two moles of an amide with one mole of acetaldehyde to form the N,N'-ethylidenebis(amide) intermediate. uab.edu This intermediate can then be pyrolyzed to yield the corresponding N-vinyl amide. For instance, N-vinylacrylamide has been successfully prepared by the pyrolysis of N,N'-ethylidenebisacrylamide. uab.edu

This method provides a pathway to produce monomers like N-vinylacetamide (NVA) and N-vinylformamide (NVF). uab.edugoogle.com These N-vinyl amide monomers are significant in polymer chemistry because they can undergo radical polymerization to form a variety of functional polymers. wikipedia.orgnih.gov The synthesis process that utilizes intermediates like N,N'-ethylidenebisacetamide is crucial for creating these building blocks for more complex polymer structures. google.com Research has focused on optimizing these synthetic routes to improve efficiency and yield, facilitating the production of poly(N-vinylamide)s with controlled molecular weights and low dispersity. nih.govresearchgate.net

Table 2: Synthesis of N-Vinyl Amides via Ethylidenebis(amide) Intermediates

Precursor Intermediate Monomer Product
Acrylamide, Acetaldehyde N,N'-Ethylidenebisacrylamide N-Vinylacrylamide
Acetamide, Acetaldehyde N,N'-Ethylidenebisacetamide N-Vinylacetamide
Formamide, Acetaldehyde N,N'-Ethylidenebisformamide N-Vinylformamide

This table illustrates the synthesis pathway from precursor amides and acetaldehyde to N-vinyl amide monomers through the formation of an N,N'-ethylidenebis(amide) intermediate.

Understanding and Mitigating Polymerization Inhibiting Substances (e.g., N-1,3-butadienyl carboxylic acid amide)

The polymerization of monomers is a critical step in producing polymers, and the presence of inhibiting substances can significantly hinder this process. While the specific compound N-1,3-butadienyl carboxylic acid amide is not widely documented as a common polymerization inhibitor in the reviewed literature, the study of substances that can retard or prevent polymerization is a significant area of research. For instance, in the production of synthetic rubber, the polymerization of 1,3-butadiene (B125203) can be unintentionally inhibited by various compounds, necessitating the use of polymerization inhibitors to control the reaction.

In a related context, research has explored the polymerization of 1,3-butadiene derivatives that contain amide groups. The anionic polymerization of N,N-dialkyl-2-methylene-3-butenamides, for example, is influenced by the nature of the alkyl substituents on the amide group. nih.gov Furthermore, the incorporation of amide groups has been shown to direct the photopolymerization of 1,3-butadiyne (B1212363) ligands on gold nanoparticles, indicating that amide functionalities can play a role in controlling polymerization processes. researchgate.net This suggests that while some amide-containing compounds might act as inhibitors or retarders under certain conditions, others can be used to facilitate and direct polymerization. Understanding these structure-activity relationships is key to mitigating unwanted inhibition and designing controlled polymerization systems.

Advanced Polymer Architectures Incorporating Acetamide Moieties

The development of polymers with complex, well-defined structures, known as advanced polymer architectures, is a major focus of modern polymer science. These architectures include block copolymers, star polymers, and other complex designs that lead to materials with highly specific and tunable properties. Acetamide moieties, derived from monomers like N-vinylacetamide (NVA), are valuable components in the creation of such advanced polymers. nih.gov

N,N'-ethylidenebisacetamide serves as a precursor to NVA, which can then be polymerized using controlled radical polymerization techniques like organotellurium-mediated radical polymerization (TERP). nih.govresearchgate.net This control allows for the synthesis of well-defined poly(N-vinylacetamide) (PNVA) blocks. These blocks can be combined with other polymer segments to create block copolymers. nih.govresearchgate.net For example, block copolymers containing PNVA segments can be synthesized, and subsequent hydrolysis of the acetamide groups can yield poly(vinylamine) segments, leading to amphiphilic or functional copolymers with applications in areas like drug delivery and nanotechnology. nih.gov The ability to incorporate acetamide groups into complex polymer structures opens up possibilities for creating novel materials with tailored properties for a wide range of applications.

Structural Elucidation and Computational Chemistry of N,n Ethylidenebisacetamide

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of N,N'-ethylidenebisacetamide and for probing its conformational isomers.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for the analysis of polar molecules like N,N'-ethylidenebisacetamide, as it typically keeps the molecule intact during the ionization process. youtube.comnih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. youtube.com

For N,N'-ethylidenebisacetamide, ESI-MS in positive ion mode would be expected to show a prominent signal corresponding to the protonated molecule, [M+H]⁺. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed depending on the solvent and sample purity. High-resolution mass spectrometry would allow for the precise determination of the molecular weight, confirming the elemental composition of the compound.

Tandem mass spectrometry (MS/MS) can be employed to further elucidate the structure. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. This fragmentation pattern provides a "fingerprint" of the molecule, confirming the connectivity of the atoms.

Table 1: Predicted ESI-MS Fragmentation Data for N,N'-Ethylidenebisacetamide

Ionm/z (Predicted)Description
[M+H]⁺145.097Protonated molecular ion
[M+Na]⁺167.079Sodium adduct
[C₄H₈NO]⁺86.060Fragmentation resulting from cleavage of the N-C bond of the ethylidene bridge
[C₂H₄N]⁺42.034Fragmentation of the acetamide (B32628) moiety

Note: The m/z values are theoretical and may vary slightly in an actual experiment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the detailed structure and conformational dynamics of molecules in solution. nih.gov For N,N'-ethylidenebisacetamide, both ¹H and ¹³C NMR would provide crucial information about the molecular framework and the presence of different conformers. researchgate.netresearchgate.net

The ¹H NMR spectrum would show distinct signals for the different types of protons in the molecule. The methyl protons of the acetyl groups would appear as a singlet, while the protons of the ethylidene bridge would exhibit more complex splitting patterns due to coupling with each other and with the N-H protons. The amide N-H protons would likely appear as a doublet or a broad signal, depending on the rate of exchange and the solvent.

The existence of rotational isomers (rotamers) around the amide C-N bonds can lead to the observation of multiple sets of signals in the NMR spectra, especially at low temperatures. researchgate.netauremn.org.br The relative integrals of these signals can be used to determine the population of each conformer.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N'-Ethylidenebisacetamide

AtomNucleusPredicted Chemical Shift (ppm)Multiplicity
CH₃ (acetyl)¹³C~23q
C=O (amide)¹³C~170s
CH (ethylidene)¹³C~50d
CH₃ (ethylidene)¹³C~20q
CH₃ (acetyl)¹H~2.0s
N-H (amide)¹H~7.5br d
CH (ethylidene)¹H~5.5q
CH₃ (ethylidene)¹H~1.4d

Note: Chemical shifts are approximate and can be influenced by solvent and temperature.

Advanced Crystallographic Investigations of Related Structures

For a molecule like N,N'-ethylidenebisacetamide, crystallography would reveal the conformation of the ethylidene bridge and the orientation of the two acetamide groups relative to each other. It would also provide detailed information about intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, which would dictate the crystal packing. nih.gov

Theoretical and Computational Approaches

Computational chemistry offers powerful tools to complement experimental data, providing a deeper understanding of the structural and energetic properties of N,N'-ethylidenebisacetamide.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgnih.gov It is widely used to predict molecular geometries, vibrational frequencies, and relative energies of different conformers. nih.govnih.gov

For N,N'-ethylidenebisacetamide, DFT calculations could be used to explore the potential energy surface of the molecule, identifying the various stable conformers and the transition states that connect them. By calculating the relative energies of these conformers, it is possible to predict their equilibrium populations at a given temperature. Such calculations can also help in the assignment of vibrational spectra by predicting the frequencies and intensities of the infrared and Raman bands for each conformer. nih.gov

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, can provide highly accurate predictions of molecular structure and properties. researchgate.net

In the context of N,N'-ethylidenebisacetamide, ab initio calculations can be used to obtain a very precise geometry of the most stable conformer. Furthermore, these methods can be employed to model the fragmentation pathways observed in mass spectrometry. By calculating the energies of the parent ion and various fragment ions, it is possible to predict the most likely fragmentation patterns, which can then be compared with experimental MS/MS data to confirm the structural assignment.

Molecular Dynamics Simulations of N,N'-Ethylidenebisacetamide and its Interactions

MD simulations begin with an initial three-dimensional structure of the molecule, which can be obtained from experimental data or computational modeling. A "force field" is then applied, which is a set of parameters that defines the potential energy of the system, accounting for bond lengths, angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. mdpi.com By calculating the forces on each atom, the simulation iteratively solves Newton's equations of motion, predicting the trajectory of every atom in the system over a given period, typically from nanoseconds to microseconds.

Research Applications for N,N'-Ethylidenebisacetamide:

Conformational Analysis: The two amide groups in N,N'-ethylidenebisacetamide can rotate around the central ethylidene bridge. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations (isomers) and the energy barriers between them. This is crucial for understanding which shapes the molecule is most likely to adopt in different environments.

Solvent Interactions: By simulating N,N'-ethylidenebisacetamide in a virtual box of solvent molecules (e.g., water, methanol), researchers can study how the solvent interacts with the amide groups. rsc.org This includes the formation and dynamics of hydrogen bonds between the amide's N-H and C=O groups and the solvent. Studies on the related N-methylacetamide (NMA) in water and methanol (B129727) have shown that the dynamics of these hydrogen bonds are extremely fast, and the choice of solvent can significantly alter these interactions. rsc.orgresearchgate.net For instance, NMA exhibits faster hydrogen bond dynamics in methanol than in water, indicating weaker solute-solvent bonding in methanol. rsc.org

Thermodynamic Properties: MD simulations can be used to calculate various thermodynamic properties, such as binding affinities to other molecules or surfaces. nih.gov Enhanced sampling techniques, like metadynamics, can be employed to accelerate the exploration of rare events, such as a ligand binding to a receptor, and to calculate the free energy associated with these processes. nih.gov

The table below illustrates the type of data that would be generated from an MD simulation of N,N'-ethylidenebisacetamide in a solvent, based on typical analyses performed for similar amide systems.

MD Simulation Parameter Description Potential Finding for N,N'-Ethylidenebisacetamide
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure over time.Indicates the stability of the molecule's overall fold and identifies conformational changes.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues around their average position.Highlights flexible regions of the molecule, such as the terminal methyl groups.
Hydrogen Bond Analysis Tracks the formation and lifetime of hydrogen bonds between the solute and solvent.Quantifies the strength and dynamics of interactions with solvent molecules like water.
Radial Distribution Function (RDF) Describes how the density of other particles varies as a function of distance from a reference particle.Reveals the structure of the solvent shell around the amide groups.

Prediction of Spectroscopic Parameters (e.g., Collision Cross Sections)

Computational methods are also essential for predicting various spectroscopic parameters that aid in the identification and characterization of molecules. One such parameter that has gained prominence with the advancement of ion mobility-mass spectrometry (IM-MS) is the Collision Cross Section (CCS). nih.govnih.gov

The CCS is a physicochemical property that represents the effective area of an ion as it travels through a buffer gas under the influence of an electric field. nih.govnih.gov It is a measure of an ion's size and shape in the gas phase. nih.gov Combining liquid chromatography and mass spectrometry with ion mobility (LC-IM-MS) provides an additional dimension of separation, which is highly valuable for distinguishing between isomers and identifying unknown compounds in complex mixtures. nih.gov

Predicting CCS Values:

While CCS values can be measured experimentally, the availability of reference standards is limited. nih.gov Therefore, computational prediction of CCS has become a critical tool. rsc.orgbohrium.com Several methods exist for predicting CCS values:

Trajectory Method (TM): This is a highly accurate but computationally intensive method that simulates the trajectories of buffer gas molecules colliding with the ion. mdpi.com

Machine Learning and Deep Learning Models: In recent years, models based on machine learning and deep learning have been developed to predict CCS values with high accuracy and speed. bohrium.commdpi.com These models are trained on large datasets of experimentally measured CCS values and use molecular descriptors or simply the compound's chemical structure (e.g., SMILES notation) as input. bohrium.com These models have achieved high coefficients of determination (R²) and low median relative errors, often outperforming older methods in terms of speed and resource requirements. bohrium.commdpi.com

The predicted CCS value for a given ion of N,N'-ethylidenebisacetamide (e.g., the protonated molecule, [M+H]⁺) can be compared with an experimentally measured value to increase confidence in its identification. A strong correlation between the predicted and experimental CCS lends significant weight to the correct structural assignment.

The table below outlines the inputs and potential outputs of a modern CCS prediction workflow for N,N'-ethylidenebisacetamide.

Parameter Description Example for N,N'-Ethylidenebisacetamide
Input: Molecular Structure The 2D or 3D structure of the molecule.SMILES Notation: CC(NC(C)=O)NC(C)=O
Input: Ion Type The type of ion being analyzed.Protonated ([M+H]⁺), Sodiated ([M+Na]⁺), etc.
Prediction Model The algorithm used for calculation.Deep Learning Neural Network, Support Vector Machine, etc. nih.govbohrium.com
Output: Predicted CCS (Ų) The calculated collision cross-section in square angstroms.A numerical value (e.g., ~150-160 Ų), dependent on the ion type and conformation.
Output: Confidence/Error The model's confidence in the prediction or the median relative error.e.g., Median Relative Error < 3% bohrium.com

Analytical Methodologies for N,n Ethylidenebisacetamide and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For N,N'-ethylidenebisacetamide and its derivatives, both gas and liquid chromatography play pivotal roles.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While direct GC analysis of N,N'-ethylidenebisacetamide can be challenging due to its polarity and potential for thermal degradation, it is a viable option, often coupled with mass spectrometry (GC-MS) for enhanced sensitivity and specificity. europeanpharmaceuticalreview.comepa.gov The choice of column and operating conditions is critical to achieving good resolution and peak shape. For instance, the use of a Carbowax 20M capillary column has been documented for the analysis of related nitrosamine (B1359907) compounds. epa.gov

Key considerations for GC analysis include:

Injection Technique: Direct liquid injection is often preferred for its simplicity, though it can introduce more matrix components into the system. restek.com

Column Selection: The choice of a suitable capillary column is crucial for separating the analyte from potential interferences. researchgate.net

Detection: While various detectors can be used, mass spectrometry (MS) is frequently employed for its high selectivity and sensitivity, which is particularly important when analyzing trace levels of these compounds. nih.govnih.gov

Liquid Chromatography (LC) Applications (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. europeanpharmaceuticalreview.com For N,N'-ethylidenebisacetamide and its derivatives, reversed-phase HPLC is a common approach. nih.govmdpi.com

Several factors are optimized to achieve effective separation in HPLC:

Stationary Phase: C18 columns are frequently employed, offering good retention and separation of moderately polar compounds. nih.govmdpi.com

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid to improve peak shape and resolution. nih.govthermofisher.com

Detection: UV detection is a common method, although fluorescence detection can be used after derivatization to enhance sensitivity. nih.govmdpi.com

Table 1: HPLC Method Parameters for Amide-Containing Compounds

ParameterConditionReference
Column C18 nih.govmdpi.com
Mobile Phase Acetonitrile-water with 0.1% formic acid nih.gov
Detection UV nih.gov
Flow Rate 0.8 mL/min mdpi.com
Temperature 40 °C mdpi.com

Mass Spectrometry for Quantitative and Qualitative Analysis

Mass spectrometry (MS) is an indispensable tool for both the identification (qualitative analysis) and measurement (quantitative analysis) of N,N'-ethylidenebisacetamide and its derivatives. It is often coupled with a chromatographic separation technique like GC or LC (GC-MS or LC-MS). nih.govthermofisher.comnih.gov

Qualitative Analysis: MS provides information about the molecular weight and structure of a compound. Electron impact (EI) ionization is commonly used in GC-MS, producing a characteristic fragmentation pattern that serves as a "fingerprint" for the molecule. researchgate.net Electrospray ionization (ESI) is a softer ionization technique often used in LC-MS that typically keeps the molecule intact, providing the molecular weight. nih.gov

Quantitative Analysis: In quantitative analysis, the mass spectrometer is used to measure the amount of a specific compound. This is often done using techniques like selected ion monitoring (SIM) in GC-MS or multiple reaction monitoring (MRM) in tandem mass spectrometry (MS/MS), which offer high sensitivity and selectivity. epa.govnih.gov The use of isotopically labeled internal standards, such as deuterated or 13C-labeled analogues, can improve the accuracy and precision of quantification. nih.gov

Table 2: Mass Spectrometry Techniques for Amide Derivative Analysis

TechniqueIonization MethodKey ApplicationReference
GC-MS Electron Impact (EI)Structural elucidation and quantification epa.govresearchgate.net
LC-MS/MS Electrospray Ionization (ESI)Quantitative analysis of complex mixtures nih.govnih.gov
MALDI-TOF-MS Matrix-Assisted Laser Desorption/IonizationAnalysis of proteins and peptides nih.gov

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is the process of chemically modifying an analyte to improve its analytical properties. researchgate.net For N,N'-ethylidenebisacetamide and its derivatives, which may lack strong chromophores or have poor chromatographic behavior, derivatization can significantly enhance their detectability and separation. actascientific.com This is particularly useful for trace analysis in complex matrices. actascientific.com

Pre-column Derivatization Techniques

In pre-column derivatization, the analyte is chemically modified before it is introduced into the chromatographic system. nih.gov This approach is widely used in HPLC to attach a fluorescent or UV-absorbing tag to the analyte, thereby increasing its sensitivity. mdpi.com

Common derivatizing agents for amines and related compounds include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent derivatives. mdpi.com

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to produce fluorescent derivatives. mdpi.com

4-Chloro-7-nitrobenzofurazan (NBD-Cl): A reagent that reacts with amine groups to form fluorescent products. mdpi.com

Phenyl Isothiocyanate (PITC): Used to derivatize amino acids for HPLC analysis. academicjournals.org

The choice of derivatizing agent depends on the specific functional groups present in the analyte and the desired detection method. actascientific.com

Post-column Derivatization Techniques

Post-column derivatization involves the chemical modification of the analyte after it has been separated by the chromatographic column but before it reaches the detector. actascientific.com This technique is often employed when the derivatizing agent itself would interfere with the chromatographic separation. researchgate.net

A classic example is the use of ninhydrin (B49086) in amino acid analysis. researchgate.net After the amino acids are separated by ion-exchange chromatography, they are mixed with a ninhydrin solution in a reaction coil. The resulting colored compounds are then detected by a UV-Vis detector. researchgate.netactascientific.com This method is known for its reproducibility and suitability for automation. researchgate.net

Table 3: Common Derivatizing Agents

Derivatization TechniqueReagentTarget AnalyteDetection MethodReference
Pre-column o-Phthalaldehyde (OPA)Primary aminesFluorescence mdpi.com
Pre-column 9-Fluorenylmethyl Chloroformate (FMOC)Primary and secondary aminesFluorescence mdpi.com
Pre-column 4-Chloro-7-nitrobenzofurazan (NBD-Cl)AminesFluorescence mdpi.com
Post-column NinhydrinAmino acidsUV-Vis researchgate.net

Silylation as a Derivatization Method

Silylation is a chemical modification technique widely employed in analytical chemistry to enhance the volatility and thermal stability of polar compounds, making them amenable to gas chromatography (GC) analysis. greyhoundchrom.comrestek.comlibretexts.org This process involves the replacement of active hydrogen atoms in functional groups such as hydroxyls, carboxylic acids, amines, and amides with a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group. libretexts.orggcms.cz For amides like N,N'-ethylidenebisacetamide, silylation targets the hydrogen atoms on the nitrogen atoms. The resulting silyl derivatives are typically less polar and more volatile than the parent compound, which improves chromatographic peak shape and detection. greyhoundchrom.comyoutube.com

A variety of silylating reagents are available, each with different reactivities. Common reagents for derivatizing amides include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N,N-dimethylformamide-dialkylacetals. gcms.czcovachem.com For compounds that are particularly difficult to silylate, a catalyst such as trimethylchlorosilane (TMCS) is often added to the reagent. For instance, a mixture of BSTFA with 1% TMCS is recommended for silylating fatty acid amides and other challenging compounds. greyhoundchrom.comgcms.czcovachem.com The reaction generally involves heating the analyte with the silylation reagent in an appropriate aprotic solvent. youtube.com

The selection of the appropriate silylating reagent is crucial and depends on the specific characteristics of the analyte and the analytical requirements. selectscience.net The stability of the resulting silylated derivative is also a key consideration; for example, tert-butyldimethylsilyl (TBDMS) ethers are significantly more stable to hydrolysis than the corresponding TMS ethers. greyhoundchrom.com

Table 1: Common Silylating Reagents for Amide Derivatization

ReagentAbbreviationDerivativeKey Characteristics
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)Versatile and highly reactive, producing volatile byproducts. restek.comgcms.czcovachem.com
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS)A strong silylating agent that reacts with a wide range of polar molecules. covachem.com
TrimethylchlorosilaneTMCSTrimethylsilyl (TMS)Often used as a catalyst with other silylating reagents to enhance reactivity, especially for hindered groups. covachem.com
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAtert-Butyldimethylsilyl (t-BDMS)Forms derivatives that are more stable to hydrolysis than TMS derivatives. gcms.cz

Impact of Derivatization on Chiral Recognition in Related Compounds

Chiral separation is a critical analytical process in many fields, particularly in the pharmaceutical industry, where the enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. nih.govnih.gov Direct separation of enantiomers can be achieved using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE). nih.govwvu.edujiangnan.edu.cn However, an alternative and widely used indirect approach involves derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers, having different physical and chemical properties, can then be separated on a conventional achiral stationary phase. unimi.it

For chiral molecules containing amide functionalities, derivatization can significantly influence chiral recognition. The formation of diastereomeric amides by reacting a chiral amine with a chiral carboxylic acid, or vice versa, is a common strategy. unimi.itnih.gov The choice of the chiral derivatizing agent is crucial as it introduces a second chiral center, and the nature of this agent can impact the degree of separation achieved. For instance, studies on the resolution of chiral 1,4-benzoxathiane carboxylic acids have shown that the formation of diastereomeric amides using (S)-phenylethylamine allows for their separation and the determination of their absolute configurations. unimi.it

The effectiveness of chiral recognition in the resulting diastereomers is influenced by intermolecular interactions such as hydrogen bonding and steric effects. ntnu.no The structure of the derivatizing agent can either enhance or diminish the stereochemical differences between the enantiomers, a phenomenon sometimes referred to as "matched" and "mismatched" effects. In the context of N,N'-ethylidenebisacetamide, if the compound were chiral, derivatization of the amide groups could potentially be used to facilitate its chiral separation. The choice of derivatizing agent would need to be carefully optimized to maximize the resolution between the resulting diastereomers.

Development of Robust Analytical Methods for Trace Level Quantification

The quantification of chemical compounds at trace levels (typically in the parts per billion, ppb, or lower range) is essential in various fields, including environmental monitoring and pharmaceutical analysis, to ensure safety and regulatory compliance. sci-hub.seeuropeanpharmaceuticalreview.comnih.gov The development of robust analytical methods for such low concentrations requires high sensitivity and selectivity, often achieved through the coupling of chromatographic separation with mass spectrometric detection (e.g., GC-MS or LC-MS). nih.govusgs.govnih.gov

For acetamide (B32628) and its derivatives, several methods for trace-level analysis have been developed. A sensitive GC-MS method for the simultaneous determination of acetamide, propanamide, and butyramide (B146194) in water was established following derivatization with 9-xanthydrol. This method achieved a detection limit of 0.03 µg/L. nih.govresearchgate.net Another approach for determining acetamide content in pharmaceutical drug substances utilized GC-MS with an external standard method, reaching low ppm detection limits. dntb.gov.ua

The validation of a trace-level analytical method is a critical step to ensure its reliability and fitness for purpose. nih.govnih.govinorganicventures.comresearchgate.net Method validation typically involves assessing several parameters, including:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is often expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. inorganicventures.com

For the development of a robust analytical method for the trace level quantification of N,N'-ethylidenebisacetamide, a strategy involving derivatization, such as silylation, followed by GC-MS or GC-MS/MS would likely be effective. restek.comepa.gov The use of an internal standard, such as a deuterated analog of the analyte, can improve the accuracy and precision of the quantification. nih.govnih.govnih.gov The method would require rigorous validation to demonstrate its performance characteristics according to established guidelines. recipharm.com

Table 2: Key Parameters in the Validation of Trace Level Analytical Methods

ParameterDescription
LinearityEstablishes the concentration range over which the method is accurate. dntb.gov.ua
AccuracyOften assessed through recovery studies in spiked matrices. sci-hub.se
PrecisionEvaluates both repeatability (intra-day) and intermediate precision (inter-day). sci-hub.se
Limit of Detection (LOD)The lowest analyte concentration that produces a response detectable above the noise level of the system. europeanpharmaceuticalreview.com
Limit of Quantitation (LOQ)The lowest analyte concentration that can be measured with a defined level of precision and accuracy. dntb.gov.ua
SpecificityEnsures that interferences from the sample matrix do not affect the result.
RobustnessAssesses the method's reliability with respect to minor variations in experimental conditions. inorganicventures.com

Future Research Directions and Specialized Applications of N,n Ethylidenebisacetamide

Novel Material Science Explorations

The bifunctional nature of N,N'-ethylidenebisacetamide, possessing two amide groups, makes it an intriguing candidate for the development of new polymers and materials. The amide linkages are known for their ability to form strong hydrogen bonds, which can impart desirable thermal and mechanical properties to polymeric structures.

Future research could focus on the use of N,N'-ethylidenebisacetamide as a crosslinking agent. In a manner analogous to the widely used N,N'-methylenebis(acrylamide) in the formation of polyacrylamide gels, N,N'-ethylidenebisacetamide could be copolymerized with various vinyl monomers to create three-dimensional polymer networks. researchgate.net The ethylidene bridge in N,N'-ethylidenebisacetamide, as compared to the methylene (B1212753) bridge in its counterpart, may introduce different conformational flexibility and spacing between polymer chains, potentially leading to hydrogels with unique swelling behaviors, mechanical strengths, and thermal stabilities. These novel hydrogels could find applications in areas such as drug delivery, tissue engineering, and as superabsorbent materials. google.com

Furthermore, the incorporation of N,N'-ethylidenebisacetamide into existing polymer backbones, such as polyamides or polyurethanes, could modify their properties. The pendant acetamide (B32628) groups could enhance moisture absorption, dye affinity, and adhesion to various substrates. Research into these areas could lead to the development of advanced coatings, adhesives, and textile fibers with improved performance characteristics.

Advanced Catalysis Research Involving N,N'-Ethylidenebisacetamide

The nitrogen and oxygen atoms within the amide functional groups of N,N'-ethylidenebisacetamide offer potential coordination sites for metal ions. This suggests that the compound could serve as a bidentate or bridging ligand in the design of novel organometallic complexes with catalytic activity. ontosight.ai

Future investigations could explore the synthesis of coordination complexes of N,N'-ethylidenebisacetamide with various transition metals, such as palladium, copper, or rhodium. The electronic and steric properties of the resulting catalysts could be fine-tuned by modifying the substituents on the acetamide groups. These novel catalysts could then be screened for their efficacy in a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The ethylidene bridge provides a specific spatial arrangement for the coordinating amide groups, which could enforce a unique geometry around the metal center, potentially leading to high selectivity in catalytic reactions.

Moreover, derivatives of N,N'-ethylidenebisacetamide could be synthesized to feature N-heterocyclic carbene (NHC) precursors. google.com NHCs are a powerful class of ligands in modern catalysis, and incorporating them into the N,N'-ethylidenebisacetamide framework could yield highly stable and active catalysts for a variety of synthetic applications.

Interdisciplinary Studies in Organic and Polymer Chemistry

The intersection of organic synthesis and polymer chemistry provides a fertile ground for the exploration of N,N'-ethylidenebisacetamide. Its synthesis from readily available starting materials makes it an attractive building block for more complex molecular architectures. ontosight.ai

Interdisciplinary research efforts could focus on the synthesis of novel monomers derived from N,N'-ethylidenebisacetamide. For example, the introduction of polymerizable groups, such as vinyl or acrylate (B77674) moieties, onto the molecule could lead to a new class of functional monomers. The polymerization of these monomers could yield polymers with regularly spaced amide functionalities, leading to materials with predictable and tunable properties.

Furthermore, the reactivity of the amide N-H bonds could be exploited in post-polymerization modification strategies. This would allow for the grafting of different functional groups onto a polymer backbone containing N,N'-ethylidenebisacetamide units, thereby creating a library of materials with diverse properties from a single parent polymer. Such approaches are at the forefront of modern polymer chemistry, enabling the creation of "smart" materials that respond to external stimuli.

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery of new materials and catalysts. researchgate.net

Future computational studies on N,N'-ethylidenebisacetamide and its derivatives could employ methods such as Density Functional Theory (DFT) to investigate their electronic structure, conformational preferences, and reactivity. ethz.ch These studies could predict the most likely sites for coordination with metal ions, the strength of hydrogen bonding in polymeric assemblies, and the activation barriers for various chemical reactions.

Predictive modeling could also be used to design new derivatives of N,N'-ethylidenebisacetamide with optimized properties for specific applications. For instance, by systematically varying the substituents on the molecule in silico, researchers could identify candidates with enhanced catalytic activity or polymers with desired mechanical properties before embarking on time-consuming and resource-intensive experimental synthesis. This synergy between computational and experimental chemistry will be crucial in unlocking the full potential of N,N'-ethylidenebisacetamide.

Role in Advanced Chemical Synthesis (beyond polymerization)

Beyond its potential in polymer science, N,N'-ethylidenebisacetamide can serve as a versatile intermediate in advanced organic synthesis. The two amide functionalities can be seen as protected forms of amines, which can be unveiled under specific reaction conditions.

Future research could explore the use of N,N'-ethylidenebisacetamide as a precursor for the synthesis of various heterocyclic compounds. researchgate.net For example, through condensation reactions with dicarbonyl compounds or other bifunctional reagents, it may be possible to construct novel ring systems with potential biological activity. The ethylenediamine (B42938) backbone, which can be conceptually derived from N,N'-ethylidenebisacetamide, is a common motif in many biologically active molecules and ligands for metal catalysis.

Additionally, the selective transformation of one of the acetamide groups while leaving the other intact could provide a route to asymmetrically functionalized diamine derivatives, which are valuable building blocks in medicinal chemistry and materials science. The development of new synthetic methodologies centered around N,N'-ethylidenebisacetamide could open up efficient pathways to a wide range of valuable chemical entities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Acetamide, N,N'-ethylidenebis-
Reactant of Route 2
Reactant of Route 2
Acetamide, N,N'-ethylidenebis-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.